molecular formula C20H22N2O2 B11395248 1-(3-phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(3-phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11395248
M. Wt: 322.4 g/mol
InChI Key: RTESZEKANIAJBC-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is of interest due to its unique structural features, which combine a benzimidazole core with a phenoxypropyl and a tetrahydrofuran moiety, potentially leading to novel pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxypropyl Group: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Incorporation of the Tetrahydrofuran Moiety:

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce any reducible functional groups present in the molecule.

    Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Hydroxylated benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound may serve as a probe to study the interactions of benzimidazole derivatives with biological targets.

    Medicine: Due to its structural similarity to other bioactive benzimidazoles, it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3-phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by binding to specific proteins or enzymes, thereby inhibiting their activity. For example, in the case of antimicrobial activity, the compound might inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The phenoxypropyl and tetrahydrofuran moieties could enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

    1-(3-Phenoxypropyl)-1H-benzimidazole: Lacks the tetrahydrofuran moiety, which may result in different biological activities.

    2-(Tetrahydrofuran-2-yl)-1H-benzimidazole: Lacks the phenoxypropyl group, potentially altering its pharmacological profile.

    1-(3-Phenoxypropyl)-2-(furan-2-yl)-1H-benzimidazole: Contains a furan ring instead of a tetrahydrofuran ring, which could affect its chemical reactivity and biological activity.

Uniqueness: 1-(3-phenoxypropyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is unique due to the combination of the phenoxypropyl and tetrahydrofuran moieties attached to the benzimidazole core. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(oxolan-2-yl)-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C20H22N2O2/c1-2-8-16(9-3-1)23-15-7-13-22-18-11-5-4-10-17(18)21-20(22)19-12-6-14-24-19/h1-5,8-11,19H,6-7,12-15H2

InChI Key

RTESZEKANIAJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

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